molecular formula C10H10N2O3 B8357014 Ethyl6-hydroxyindazole-3-carboxylate

Ethyl6-hydroxyindazole-3-carboxylate

Cat. No. B8357014
M. Wt: 206.20 g/mol
InChI Key: LRTDKWLJRQBPPN-UHFFFAOYSA-N
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Patent
US08304443B2

Procedure details

Crude product of 6-hydroxyindazole-3-carboxylic acid (1.504 g) which can be prepared according to the method described in Reference example 16, etc. was dissolved in ethanol, cooled to 0° C., and then thionyl chloride (7.6 mL; manufactured by Wako Pure Chemical Industries, Ltd.) was added dropwise thereto. The reaction solution was stirred overnight at 60° C. After cooling to room temperature, disappearance of the reacting material and generation of the target compound was confirmed based on LCMS. The solvent was evaporated under reduced pressure. To the residue, ethanol (50 mL) was added, and to the residue which had been obtained by evaporation of the solvent under reduced pressure, THF (50 mL) was added and the solvent was removed again by evaporation under reduced pressure to obtain the target compound as a crude product (1.457 g).
Quantity
1.504 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:13])=[O:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH2:18](O)[CH3:19]>>[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([O:13][CH2:18][CH3:19])=[O:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.504 g
Type
reactant
Smiles
OC1=CC=C2C(=NNC2=C1)C(=O)O
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, ethanol (50 mL) was added
CUSTOM
Type
CUSTOM
Details
to the residue which had been obtained by evaporation of the solvent under reduced pressure, THF (50 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed again by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C2C(=NNC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.457 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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